(4-Chloro-piperidin-1-yl)-acetic acid
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Overview
Description
(4-Chloro-piperidin-1-yl)-acetic acid is a chemical compound with the molecular formula C7H12ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a chloro group at the fourth position and an acetic acid moiety attached to the nitrogen atom makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-piperidin-1-yl)-acetic acid typically involves the chlorination of piperidine followed by the introduction of an acetic acid group. One common method is as follows:
Chlorination of Piperidine: Piperidine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the fourth position.
Introduction of Acetic Acid Group: The chlorinated piperidine is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Scientific Research Applications
(4-Chloro-piperidin-1-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The chloro group and acetic acid moiety can participate in various biochemical reactions, influencing enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-piperidine: Lacks the acetic acid group, making it less versatile in chemical reactions.
Piperidin-1-yl-acetic acid: Lacks the chloro group, affecting its reactivity and applications.
4-Chloro-piperidin-1-yl-methanol: Contains a hydroxyl group instead of an acetic acid moiety, altering its chemical properties.
Uniqueness
(4-Chloro-piperidin-1-yl)-acetic acid is unique due to the presence of both a chloro group and an acetic acid moiety, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility as a building block in synthesis make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(4-chloropiperidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXUYBWLRZLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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